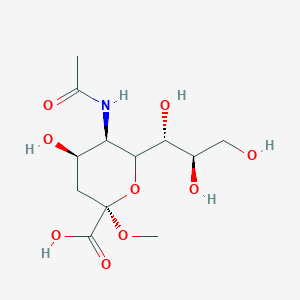
SIN-1 clorhidrato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
SIN-1 (cloruro) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como donante de óxido nítrico y superóxido en diversas reacciones químicas y estudios.
Biología: SIN-1 (cloruro) se emplea en estudios relacionados con el estrés oxidativo y las especies reactivas de oxígeno.
Medicina: El compuesto se investiga por sus propiedades vasodilatadoras y sus posibles efectos terapéuticos en las enfermedades cardiovasculares.
Industria: SIN-1 (cloruro) se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción de SIN-1 (cloruro) implica la liberación de óxido nítrico y superóxido, que pueden combinarse para formar peroxinitrito. Este compuesto ejerce sus efectos modulando diversos objetivos y vías moleculares, incluida la inhibición de la agregación plaquetaria y la relajación del músculo liso vascular . El compuesto también afecta la actividad del transportador de colina de alta afinidad modificando su tráfico intracelular .
Análisis Bioquímico
Biochemical Properties
SIN-1 Hydrochloride plays a role in biochemical reactions by releasing nitric oxide (NO) and superoxide anion radicals . It interacts with various enzymes and proteins, influencing their function. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .
Cellular Effects
SIN-1 Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by releasing NO from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .
Molecular Mechanism
The molecular mechanism of SIN-1 Hydrochloride involves its spontaneous decomposition to yield NO and superoxide anion radicals . This process influences the activity of various biomolecules, leading to changes in gene expression and enzyme activity. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .
Temporal Effects in Laboratory Settings
The effects of SIN-1 Hydrochloride change over time in laboratory settings. It is unstable in aqueous solution , which may influence its long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
SIN-1 Hydrochloride is involved in various metabolic pathways due to its role as a nitric oxide (NO) donor It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Subcellular Localization
Métodos De Preparación
SIN-1 (cloruro) se sintetiza mediante la reacción de molsidomina con ácido clorhídrico. El compuesto se suministra típicamente como un sólido cristalino y se puede disolver en solventes orgánicos como etanol, dimetilsulfóxido y dimetilformamida. La solubilidad de SIN-1 (cloruro) en estos solventes es de aproximadamente 5 mg/ml . Los métodos de producción industrial implican el control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
SIN-1 (cloruro) experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: El compuesto se puede reducir en ciertas condiciones, aunque los detalles específicos sobre las reacciones de reducción se informan con menos frecuencia.
Sustitución: SIN-1 (cloruro) puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen óxido nítrico, superóxido y peroxinitrito .
Comparación Con Compuestos Similares
SIN-1 (cloruro) es único en comparación con otros compuestos similares debido a su doble producción de óxido nítrico y superóxido. Los compuestos similares incluyen:
Nitroprusido: Un vasodilatador que libera óxido nítrico pero no produce superóxido.
Nitroglicerina: Otro vasodilatador que libera principalmente óxido nítrico.
Molsidomina: El profármaco de SIN-1 (cloruro), que se metaboliza para producir SIN-1 (cloruro) en el cuerpo
SIN-1 (cloruro) destaca por su capacidad para generar peroxinitrito, lo que lo convierte en una herramienta valiosa en estudios que involucran estrés oxidativo y especies reactivas de nitrógeno .
Propiedades
IUPAC Name |
3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWHHCXSSACAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+]2=NOC(=C2)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33876-97-0 (Parent) | |
| Record name | Linsidomine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9049039 | |
| Record name | 3-Morpholinosydnonimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16142-27-1 | |
| Record name | 3-Morpholinosydnonimine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16142-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linsidomine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Morpholinosydnonimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINSIDOMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0054U597M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SIN-1 hydrochloride induce cytotoxicity in cellular models, and what is its connection to peroxynitrite?
A1: SIN-1 hydrochloride is a commonly used donor molecule for peroxynitrite, a powerful oxidant. [] While not naturally found in biological systems, SIN-1 readily decomposes in physiological solutions, releasing both nitric oxide (NO) and superoxide (O2−). [] These two molecules rapidly react to form peroxynitrite (ONOO−), the primary cytotoxic agent in this context. []
- Depletion of glutathione (GSH): Peroxynitrite oxidizes GSH, a crucial antioxidant within cells, disrupting redox balance. []
- Accumulation of p53: This tumor suppressor protein is involved in cell cycle arrest and apoptosis. Peroxynitrite-induced stress leads to p53 accumulation, ultimately contributing to cell death. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

![1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13696.png)





